Superior Migraine Prevention Efficacy and Tolerability: Atogepant vs Topiramate Head-to-Head Phase 3 TEMPLE Trial
In the Phase 3 TEMPLE head-to-head trial (NCT05748483) involving 545 participants with episodic or chronic migraine (≥4 migraine days per month), atogepant 60 mg once daily demonstrated clinically and statistically significant superiority over topiramate (50–100 mg/day, highest tolerated dose) across all primary and secondary endpoints [1]. The proportion of patients achieving a ≥50% reduction in mean monthly migraine days during months 4–6 of the 24-week double-blind treatment period was 64.1% for atogepant compared to 39.3% for topiramate (P < 0.001) [2]. Additionally, treatment discontinuation due to adverse events over 24 weeks was 12.1% for atogepant versus 29.6% for topiramate, with a relative risk of 0.41 (95% CI, 0.28–0.59; P < 0.001) [3].
| Evidence Dimension | Clinical efficacy (≥50% reduction in mean monthly migraine days) and tolerability (discontinuation due to adverse events) |
|---|---|
| Target Compound Data | Efficacy: 64.1% responder rate; Tolerability: 12.1% discontinuation rate |
| Comparator Or Baseline | Topiramate: 39.3% responder rate; 29.6% discontinuation rate |
| Quantified Difference | Absolute difference: +24.8 percentage points (efficacy); −17.5 percentage points (discontinuation); Relative risk for discontinuation: 0.41 |
| Conditions | Phase 3, multicenter, randomized, double-blind, active-controlled trial; 545 participants; 24-week treatment period; atogepant 60 mg QD vs topiramate 50–100 mg/day (highest tolerated dose) |
Why This Matters
This head-to-head evidence establishes atogepant as a superior alternative to topiramate for migraine prevention, directly supporting procurement decisions for clinical research programs requiring validated efficacy and tolerability endpoints.
- [1] ClinicalTrials.gov. NCT05748483: Comparative Study of Oral Atogepant Versus Oral Topiramate (TEMPLE). View Source
- [2] Drug Topics. Atogepant Shows Superiority Over Topiramate for Migraine Prevention. June 18, 2025. View Source
- [3] Patient Care Online. Atogepant Superior to Topiramate for Migraine Prevention in Phase 3 Head-to-Head TEMPLE Study. November 13, 2025. View Source
